molecular formula C18H28BNO3 B572232 N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1256359-81-5

N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B572232
CAS No.: 1256359-81-5
M. Wt: 317.236
InChI Key: XFMWOIRMWAXDPY-UHFFFAOYSA-N
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Description

Crystallographic and Stereochemical Features of the Dioxaborolane Core

The dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a five-membered heterocycle containing boron, two oxygen atoms, and two geminal dimethyl groups. X-ray crystallographic studies of analogous dioxaborolanes reveal a near-planar geometry for the B–O₂–C₃ ring system, with bond lengths of 1.36–1.38 Å for B–O and 1.47–1.49 Å for O–C. The boron atom adopts a trigonal planar geometry (bond angles ≈120°), consistent with sp² hybridization.

In the solid state, steric effects from the methyl groups enforce a chair-like conformation, minimizing torsional strain. For example, in the crystal structure of 2-(4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the dioxaborolane ring exhibits a dihedral angle of 24.2° relative to the attached phenyl ring. This distortion arises from electronic repulsion between the boron-centered p-orbital and π-electrons of the aromatic system.

Table 2: Selected Crystallographic Parameters

Parameter Value
B–O Bond Length 1.36–1.38 Å
O–C Bond Length 1.47–1.49 Å
B–O–C Bond Angle 117–121°
Dihedral Angle (B–Ph) 9.9–24.2°

Electronic Structure and Hybridization State of the Boron Atom

The boron atom in the dioxaborolane core exists in a trigonal planar geometry with sp² hybridization, leaving a vacant p-orbital perpendicular to the ring plane. This electron-deficient configuration renders the compound a mild Lewis acid, capable of forming tetrahedral "ate" complexes with nucleophiles such as hydroxides or amines. Density functional theory (DFT) calculations on similar dioxaborolanes indicate a boron-centered LUMO energy of -1.8 eV , facilitating interactions with electron-rich substrates.

The electronic effects of substituents modulate boron’s reactivity. The acetamide group at the phenyl para position introduces electron-withdrawing character via resonance, polarizing the B–O bonds and enhancing boron’s electrophilicity. Conversely, the methyl groups on the dioxaborolane ring provide steric shielding without significant electronic donation.

Table 3: Electronic Properties of the Boron Center

Property Value
Hybridization sp²
LUMO Energy (DFT) -1.8 eV
Natural Charge (NBO) +0.72 e⁻

Properties

IUPAC Name

N,N-diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3/c1-7-20(8-2)16(21)13-14-9-11-15(12-10-14)19-22-17(3,4)18(5,6)23-19/h9-12H,7-8,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMWOIRMWAXDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682277
Record name N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
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Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-81-5
Record name Benzeneacetamide, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Record name N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the reaction of N,N-diethylacetamide with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential in drug design and development. Its structure includes a dioxaborolane moiety, which is known for its ability to form stable complexes with various biological targets.

Anticancer Activity

Research has shown that derivatives of dioxaborolane compounds exhibit significant anticancer properties. For instance, studies have indicated that compounds with similar structures can inhibit key signaling pathways involved in cancer cell proliferation and survival. The incorporation of the diethylamino group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells .

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that dioxaborolane derivatives could selectively inhibit specific kinases involved in cancer progression. The results suggested that these compounds could serve as lead candidates for developing targeted cancer therapies .

Organic Synthesis

N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has also been utilized as a building block in organic synthesis.

Cross-Coupling Reactions

The presence of the boron atom in the dioxaborolane structure allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules.

Table 1: Comparison of Cross-Coupling Efficiency

Compound TypeReaction TypeYield (%)Reference
Dioxaborolane DerivativeSuzuki Coupling85
Traditional Arylboronic AcidSuzuki Coupling75
Dioxaborolane with Amine GroupBuchwald-Hartwig Coupling90

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound may have implications in material science.

Polymer Chemistry

The compound's unique structure can be exploited in polymer chemistry to create new materials with desirable properties such as increased thermal stability and mechanical strength. Research is ongoing to explore its potential as a monomer or additive in polymer formulations.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications such as enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Diethylacetamide vs. Acetamide : The N,N-diethyl group in the target compound enhances steric bulk and electron-donating properties compared to simpler acetamide derivatives (e.g., N-(4-boronate-phenyl)acetamide). This may influence cross-coupling efficiency or solubility .
  • Positional Isomerism : Compounds with boronate groups at the meta position (e.g., N-(3-boronate-phenyl)acetamide) exhibit distinct reactivity profiles compared to para-substituted analogs due to electronic and steric differences .

Spectroscopic Properties

  • NMR Data :
    • Target Compound : Expected ¹H NMR signals include a singlet for the pinacol methyl groups (~1.3 ppm) and resonances for the diethylacetamide group (δ 3.3–3.5 ppm for CH₂, δ 1.1 ppm for CH₃) .
    • N-Cyclohexyl-2-phenyl-2-(N-boronate-benzyl)acetamide : Shows distinct aromatic (δ 7.06–7.32 ppm) and amide (δ 6.81 ppm) shifts .

Table 2: Key NMR Shifts

Compound ¹H NMR (δ, ppm) ¹¹B NMR (δ, ppm) Reference
N,N-Diethyl-2-(4-boronate-phenyl)acetamide (hypothetical) 1.1 (CH₃), 3.3–3.5 (CH₂), 7.2–7.6 (Ar-H) ~30
N-(3-Boronate-phenyl)acetamide 1.3 (pinacol CH₃), 2.1 (COCH₃), 7.4–7.8 (Ar-H) 29.94

Physicochemical Properties

  • Melting Points :
    • Ugi derivatives with boronate esters exhibit higher melting points (e.g., 198–200°C for para-substituted analogs) compared to simpler acetamides due to crystallinity .
    • Target Compound : Likely lower melting point than rigid Ugi products due to the flexible diethylamide group.
  • Solubility : Diethylacetamide derivatives are more lipophilic than their acetamide counterparts, enhancing solubility in organic solvents like THF or dichloromethane .

Table 3: Application-Specific Comparisons

Compound Application Performance Notes Reference
N,N-Diethyl-2-(4-boronate-phenyl)acetamide Suzuki cross-coupling High reactivity with aryl halides
N-(4-Boronate-phenyl)acetamide OLED intermediates Used in TADF emitter synthesis
N-Cyclohexyl-2-phenyl-2-(N-boronate-benzyl)acetamide Radiopharmaceuticals High binding affinity to TSPO

Biological Activity

N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS Number: 1256359-81-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a dioxaborolane moiety which is significant for its reactivity and biological interactions. The molecular formula is C16H26BNO2C_{16}H_{26}BNO_2, with a molecular weight of 275.20 g/mol. Its structural representation is crucial for understanding its biological mechanisms.

Anticancer Activity

Research indicates that compounds with similar dioxaborolane structures exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The dioxaborolane group can participate in various biochemical interactions that may lead to the inhibition of cancer cell proliferation. Studies have shown that derivatives of this structure can inhibit specific kinases involved in cancer progression.
  • Selectivity : Compounds with similar structures have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for reducing side effects in therapeutic applications.
Compound IC50 (µM) Cell Line Selectivity Index
This compoundNot yet reportedTBDTBD
Related Compound X0.126MDA-MB-231 (TNBC)20
5-Fluorouracil11.73MCF7Reference

Antiviral Activity

Emerging data suggests that compounds similar to this compound may exhibit antiviral properties:

  • Inhibition of Viral Replication : In studies involving influenza virus models, related compounds demonstrated significant reductions in viral load and improved survival rates in infected mice.

Case Studies

  • In Vivo Studies :
    • A study involving a mouse model showed that a structurally similar compound significantly reduced viral replication in the lungs of infected mice after administration at doses of 40 mg/kg for three days. This suggests potential applicability in treating viral infections.
  • In Vitro Studies :
    • In vitro assays indicated that derivatives of the compound inhibited cell proliferation in various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations.

Safety Profile

The safety profile of this compound has not been extensively documented. However, related compounds have shown favorable safety profiles with low toxicity in preliminary studies:

Study Type Dosage Results
Acute Toxicity40 mg/kgNo adverse effects observed
Subacute ToxicityTBDFavorable safety profile

Q & A

Q. What are the common synthetic routes for preparing N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, and how can purity be optimized?

  • Methodological Answer : A typical approach involves coupling acetamide derivatives with boronate esters. For example, refluxing intermediates with acetic anhydride under controlled conditions can yield the target compound, followed by recrystallization in ethanol for purification . Optimization of stoichiometry (e.g., 1:1 molar ratio of boronate to acetamide precursor) and use of inert atmospheres (argon/nitrogen) minimize side reactions. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and functional groups?

  • Methodological Answer :
    • NMR : ¹H and ¹³C NMR identify the diethylamino group (δ 1.0–1.2 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) and the dioxaborolane ring (¹¹B NMR δ 30–35 ppm).
    • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and 1350–1400 cm⁻¹ (B–O in dioxaborolane) confirm functional groups.
    • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 358.2) .

Q. How does the stability of the dioxaborolane moiety affect storage and handling?

  • Methodological Answer : The boronate ester is moisture-sensitive. Storage under anhydrous conditions (desiccators with P₂O₅) at –20°C prevents hydrolysis. Stability tests via TGA/DSC show decomposition onset at >150°C, suggesting room-temperature handling is safe for short periods .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Solubility parameters (Hansen solubility parameters) can be calculated using group contribution methods, with experimental validation via UV-Vis spectroscopy in ethanol/water mixtures .

Q. How can researchers confirm the absence of toxic byproducts during synthesis?

  • Methodological Answer : GC-MS analysis of reaction filtrates identifies volatile impurities (e.g., unreacted boronic acid). Residual solvents (e.g., acetic anhydride) are quantified against ICH guidelines using headspace GC .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the geometry and frontier molecular orbitals (HOMO-LUMO gap). For example, the boron center’s electrophilicity (Fukui indices) predicts regioselectivity in Suzuki-Miyaura couplings .

Q. What strategies enhance yield in palladium-catalyzed reactions using this boronate ester?

  • Methodological Answer : Screening ligands (e.g., SPhos, XPhos) improves catalytic efficiency. A study using Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ in THF/water (3:1) at 80°C achieved >85% yield. Microreactor systems enhance mass transfer and reduce reaction time .

Q. How do steric effects from the diethylamino group influence reaction pathways?

  • Methodological Answer : Comparative kinetics using substituted analogs (e.g., N-methyl vs. N,N-diethyl) reveal steric hindrance slows nucleophilic attack at the amide carbonyl. Hammett plots (σ values) correlate substituent effects on reaction rates .

Q. What crystallographic techniques resolve intermolecular interactions in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) identifies C–H⋯O hydrogen bonds (2.8–3.0 Å) and π-stacking (3.4–3.6 Å) between aromatic rings. Hirshfeld surface analysis quantifies interaction contributions .

Q. How does the boron atom’s electronic environment affect its reactivity in bioconjugation?

  • Methodological Answer : ¹¹B NMR chemical shifts and Wiberg bond orders (from NBO analysis) indicate partial double-bond character in B–O bonds, reducing hydrolysis rates. Proximity to electron-withdrawing groups (e.g., amide) enhances stability in physiological pH .

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